molecular formula C8H5F3O B3382236 Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI) CAS No. 319-34-6

Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (9CI)

Cat. No. B3382236
Key on ui cas rn: 319-34-6
M. Wt: 174.12 g/mol
InChI Key: LEDMQAHXIMUXGU-UHFFFAOYSA-N
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Patent
US04960782

Procedure details

1,3-Difluorobenzene (2.02 g; 17.7 mM) and anhydrous aluminium chloride (2.60 g; 19.47 mM) were stirred together under dry nitrogen at room temperature. A solution of fluoroacetyl chloride (1,71 g; 17.7 mM) in anhydrous methylene chloride (2 ml) was added over 30 minutes. The mixture was then warmed at about 50° for 3 hours. On cooling methylene chloride (40 ml) was added and the mixture was poured onto ice. The methylene chloride layer was separated, dried over magnesium sulphate and evaporated to give a white solid. This material was chromatographed on a column of silica eluting with a mixture of hexane/methylene chloride (65:35 by volume). The product-containing fractions were collected. The title compound crystallised on evaporation of these fractions and was dried in a vacuum desiccator to a colourless crystalline solid (1.12 g; 36% yield), melting point 57°-8°.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[F:13][CH2:14][C:15](Cl)=[O:16]>C(Cl)Cl>[F:13][CH2:14][C:15]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[F:8])=[O:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCC(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed at about 50° for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
This material was chromatographed on a column of silica eluting with a mixture of hexane/methylene chloride (65:35 by volume)
CUSTOM
Type
CUSTOM
Details
The product-containing fractions were collected
CUSTOM
Type
CUSTOM
Details
The title compound crystallised on evaporation of these fractions
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum desiccator to a colourless crystalline solid (1.12 g; 36% yield), melting point 57°-8°

Outcomes

Product
Name
Type
Smiles
FCC(=O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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